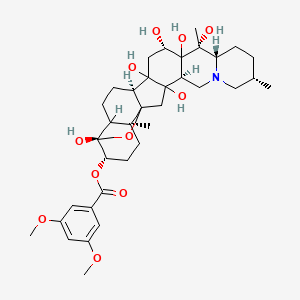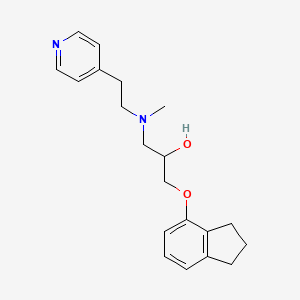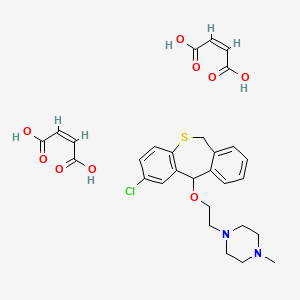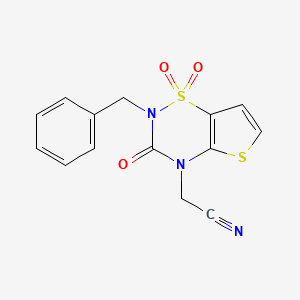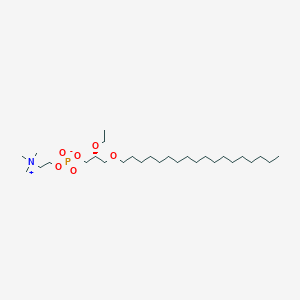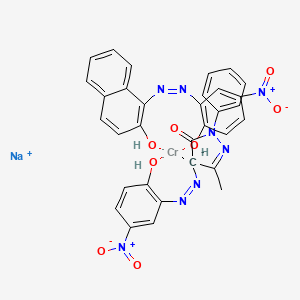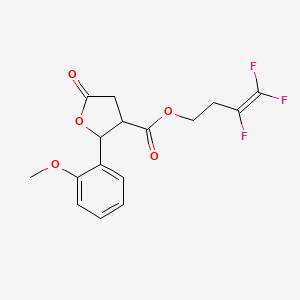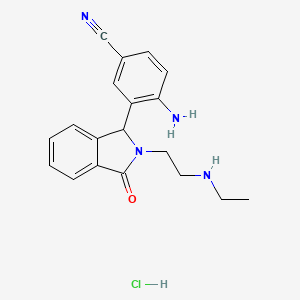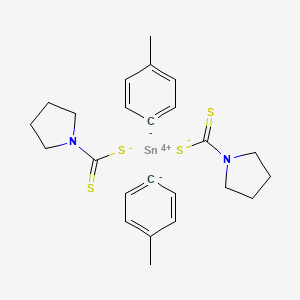
Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate): is a chemical compound with the molecular formula C24H36N4S4Sn and a molecular weight of 627.53944 g/mol . This compound is known for its unique structure, which includes tin coordinated with two 4-tolyl groups and two pyrrolidine dithiocarbamate groups. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) typically involves the reaction of tin(IV) chloride with 4-tolylmagnesium bromide to form di(4-tolyl)tin dichloride . This intermediate is then reacted with pyrrolidine dithiocarbamate under controlled conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) can undergo oxidation reactions, where the tin center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically involving the reduction of the tin center.
Substitution: Substitution reactions can occur, where one or more of the ligands attached to the tin center are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various ligands like phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions may produce new tin-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry: Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its unique structure allows it to interact with biological molecules in ways that can inhibit the growth of certain microorganisms .
Medicine: Research is ongoing into the potential use of Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) in cancer therapy. Its ability to interact with cellular pathways makes it a candidate for further investigation .
Industry: In industrial applications, this compound is used in the synthesis of other organotin compounds, which are important in the production of polymers and other materials .
Mecanismo De Acción
The mechanism by which Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it can inhibit the NF-κB pathway , which is involved in inflammation and cancer progression . The compound’s tin center plays a crucial role in these interactions, allowing it to bind to and modulate the activity of specific proteins and enzymes.
Comparación Con Compuestos Similares
- Di(p-tolyl)tin bis(pyrrolidine dithiocarbamate)
- Di(4-methylphenyl)tin bis(pyrrolidine dithiocarbamate)
Comparison: Di(4-tolyl)tin bis(pyrrolidine dithiocarbamate) is unique due to its specific arrangement of 4-tolyl groups and pyrrolidine dithiocarbamate ligands. This structure imparts distinct chemical properties, such as its reactivity and stability, which can differ from other similar compounds. For instance, the presence of the 4-tolyl groups can influence the compound’s solubility and interaction with other molecules .
Propiedades
Número CAS |
76448-32-3 |
|---|---|
Fórmula molecular |
C24H30N2S4Sn |
Peso molecular |
593.5 g/mol |
Nombre IUPAC |
methylbenzene;pyrrolidine-1-carbodithioate;tin(4+) |
InChI |
InChI=1S/2C7H7.2C5H9NS2.Sn/c2*1-7-5-3-2-4-6-7;2*7-5(8)6-3-1-2-4-6;/h2*3-6H,1H3;2*1-4H2,(H,7,8);/q2*-1;;;+4/p-2 |
Clave InChI |
DZYMLDYQPVSNTE-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.C1CCN(C1)C(=S)[S-].C1CCN(C1)C(=S)[S-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


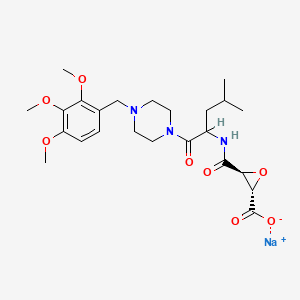
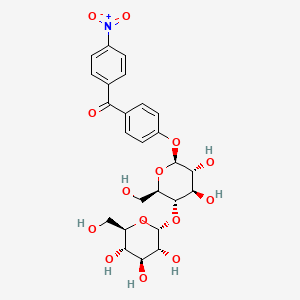
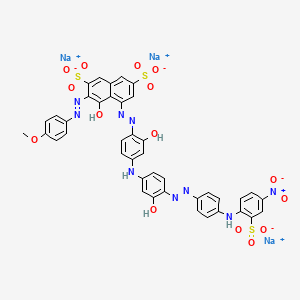
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
